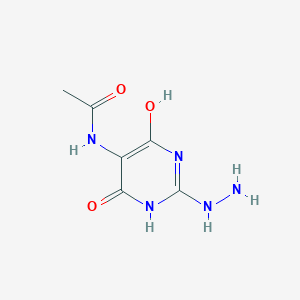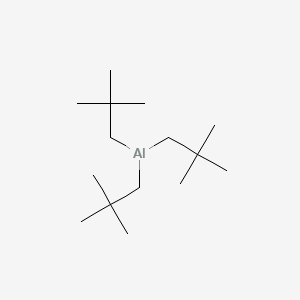
D-Allopyranose 6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-allose-6-phosphate is a phosphorylated derivative of D-allose, a rare aldohexose sugar. It is an important intermediate in various biochemical pathways, particularly in microbial metabolism. D-allose-6-phosphate consists of D-allose with a monophosphate group attached at the 6-position . This compound plays a significant role in the metabolic processes of certain bacteria, such as Escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-allose-6-phosphate can be synthesized through enzymatic reactions involving D-allose. One common method involves the use of D-allose kinase, which phosphorylates D-allose to form D-allose-6-phosphate . This reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in the presence of adenosine triphosphate (ATP) as the phosphate donor.
Industrial Production Methods
Industrial production of D-allose-6-phosphate is often achieved through biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the conversion of D-allose to D-allose-6-phosphate . The use of immobilized enzymes and optimized fermentation conditions can enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
D-allose-6-phosphate undergoes various chemical reactions, including isomerization and epimerization. One notable reaction is its conversion to D-allulose-6-phosphate through the action of D-allose-6-phosphate isomerase . This reaction is part of the metabolic pathway that ultimately leads to the formation of D-fructose-6-phosphate .
Common Reagents and Conditions
The isomerization of D-allose-6-phosphate to D-allulose-6-phosphate typically requires the presence of specific enzymes, such as D-allose-6-phosphate isomerase . These reactions occur under physiological conditions, with the enzymes facilitating the rearrangement of the sugar molecule.
Major Products Formed
The major product formed from the isomerization of D-allose-6-phosphate is D-allulose-6-phosphate, which can further be converted to D-fructose-6-phosphate . These intermediates are crucial in the glycolytic pathway and other metabolic processes.
Scientific Research Applications
D-allose-6-phosphate has several scientific research applications across various fields:
Mechanism of Action
D-allose-6-phosphate exerts its effects through various biochemical pathways. In microbial metabolism, it is phosphorylated by D-allose kinase and subsequently converted to D-allulose-6-phosphate by D-allose-6-phosphate isomerase . This conversion is part of the glycolytic pathway, which is essential for energy production and cellular metabolism . Additionally, D-allose and its derivatives have been shown to regulate reactive oxygen species, induce cell cycle arrest, and promote apoptosis in cancer cells .
Comparison with Similar Compounds
D-allose-6-phosphate can be compared with other phosphorylated sugars, such as D-glucose-6-phosphate and D-fructose-6-phosphate. While all these compounds are intermediates in metabolic pathways, D-allose-6-phosphate is unique due to its rare occurrence and specific role in the metabolism of certain bacteria . Similar compounds include:
D-glucose-6-phosphate: A common intermediate in glycolysis and gluconeogenesis.
D-fructose-6-phosphate: Another key intermediate in glycolysis and the pentose phosphate pathway.
D-allulose-6-phosphate: An intermediate formed from D-allose-6-phosphate in the metabolic pathway.
D-allose-6-phosphate stands out due to its involvement in the metabolism of rare sugars and its potential therapeutic applications .
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)








![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)
